molecular formula C9H8INO5 B12301297 Methyl 4-iodo-5-methoxy-2-nitrobenzoate

Methyl 4-iodo-5-methoxy-2-nitrobenzoate

Cat. No.: B12301297
M. Wt: 337.07 g/mol
InChI Key: XOTNSZQMLIYQQN-UHFFFAOYSA-N
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Description

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8INO5 and a molecular weight of 337.07 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzoate followed by iodination. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: Formation of 4-amino-5-methoxy-2-nitrobenzoate.

    Oxidation: Formation of 4-iodo-5-hydroxy-2-nitrobenzoate.

Scientific Research Applications

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-iodo-3-nitrobenzoate
  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and nitro groups makes it particularly versatile in synthetic chemistry and research applications .

Properties

Molecular Formula

C9H8INO5

Molecular Weight

337.07 g/mol

IUPAC Name

methyl 4-iodo-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C9H8INO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3

InChI Key

XOTNSZQMLIYQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])I

Origin of Product

United States

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